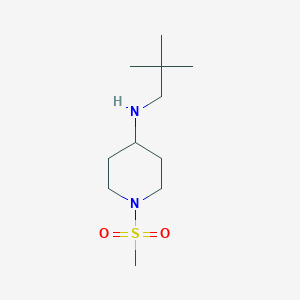
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPDFTS, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CPDFTS involves its interaction with the active site of the target enzyme. It forms a covalent bond with the amino acid residues in the active site, thereby inhibiting the enzyme's activity. This mechanism is similar to that of other enzyme inhibitors, such as sulfonamides and penicillins.
Biochemical and Physiological Effects
CPDFTS has been shown to exhibit inhibitory effects on carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, while metalloproteinases are involved in tissue remodeling and wound healing. Inhibition of these enzymes by CPDFTS may have therapeutic implications for various diseases, such as cancer and osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CPDFTS has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit specific enzymes. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for further research on CPDFTS. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and osteoarthritis. Another direction is to study its mechanism of action in more detail, including its interaction with the target enzyme and the formation of covalent bonds. Furthermore, studies on the safety and toxicity of CPDFTS are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
CPDFTS has been synthesized using various methods, including the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine, followed by the reaction of the resulting product with 1,1-dioxothiolane-3-thiol. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine, followed by the reaction of the resulting product with sodium hydride and 1,1-dioxothiolane-3-thiol. Both methods yield CPDFTS with high purity and yield.
Applications De Recherche Scientifique
CPDFTS has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory effects on certain enzymes, including carbonic anhydrase and metalloproteinases. This makes it a potential candidate for the development of new drugs that target these enzymes.
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4S2/c14-12-7-9(15)1-4-13(12)22(19,20)16(10-2-3-10)11-5-6-21(17,18)8-11/h1,4,7,10-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDKULOTVPXGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)


![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)

